molecular formula C16H14BrN3O4S2 B2994092 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1021105-20-3

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2994092
CAS No.: 1021105-20-3
M. Wt: 456.33
InChI Key: GHANAWLKQXCERK-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic compound that features a benzenesulfonyl group, a bromothiophene moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 5-bromothiophene-2-carboxylic acid and 1,3,4-oxadiazole derivatives. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is unique due to its combination of a benzenesulfonyl group, a bromothiophene moiety, and an oxadiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4S2/c17-13-9-8-12(25-13)15-19-20-16(24-15)18-14(21)7-4-10-26(22,23)11-5-2-1-3-6-11/h1-3,5-6,8-9H,4,7,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHANAWLKQXCERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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